Patent-Documented Utility as a Specific Carbamoyl Synthon in GPCR-Targeted Therapeutics
The 2-fluoro-3-(trifluoromethoxy)phenyl moiety, when incorporated via hydrazine-derived intermediates into complex heterocyclic frameworks, is explicitly claimed in patent WO2014118297A1 as an essential structural component of potent calcitonin gene-related peptide (CGRP) receptor antagonists [1]. The target compound serves as the direct synthetic precursor to the 2-fluoro-3-(trifluoromethoxy)phenyl carbamoyl fragment present in the final active pharmaceutical ingredient (API) candidates. Alternative phenylhydrazines lacking the 2-fluoro or bearing alternative substitution patterns (e.g., 4-OCF₃ only, 3-OCF₃ only, or 2-F only) are not exemplified in the patent claims and would produce structurally divergent analogs with untested CGRP antagonism profiles [1].
| Evidence Dimension | Presence in claimed pharmaceutical composition / API structure |
|---|---|
| Target Compound Data | Explicitly claimed as part of Formula (I) in patent claims 1-15, WO2014118297A1 |
| Comparator Or Baseline | 4-(trifluoromethoxy)phenylhydrazine (CAS 13957-54-5): Not claimed; 3-(trifluoromethoxy)phenylhydrazine (CAS 133115-55-6): Not claimed; unsubstituted phenylhydrazine: Not claimed |
| Quantified Difference | Target present in ≥1 exemplified compound; comparators absent from all claims |
| Conditions | Patent claims and exemplified synthetic examples; pharmaceutical composition claims for CGRP receptor antagonism |
Why This Matters
Procurement of this specific compound enables reproduction of patented CGRP antagonist candidates, whereas generic phenylhydrazine analogs would yield untested, non-equivalent structures.
- [1] Crystalline forms of 1-(2-((1R,3S,5R)-3-((2-fluoro-3-(trifluoromethoxy)phenyl)carbamoyl)-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)-5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxamide and salts thereof. Patent WO2014118297A1. Filed 2014-01-31. Published 2014-08-07. View Source
